1,2-Bis(phosphino)benzene

Overview

Description

1,2-Bis(diphenylphosphino)benzene (CAS: 13991-08-7, molecular formula: C₃₀H₂₄P₂, molecular weight: 446.46) is a chelating diphosphine ligand with a rigid benzene backbone. It features two diphenylphosphine groups at the 1,2-positions of the aromatic ring, enabling strong coordination to transition metals. This compound is widely used in homogeneous catalysis, including hydroformylation and cross-coupling reactions . It is a white crystalline solid with a melting point of 183–188°C, insoluble in water but soluble in organic solvents like toluene and dichloromethane . Its stability under standard storage conditions and reactivity with oxidizing agents necessitate careful handling .

Preparation Methods

Historical Development of Synthesis Methods

The synthesis of 1,2-DTBPMB was first reported in 1976 by Moulton and Shaw, who described a rudimentary procedure involving the reaction of α,α’-dibromo-o-xylene with di-tert-butylphosphine (PHtBu₂) . However, this initial method suffered from low yields (15%) and practical challenges due to the toxicity and flammability of PHtBu₂ . A significant breakthrough came in 1999–2002, when Eastham, Thorpe, and Tooze developed optimized protocols using Grignard and organolithium reagents, achieving yields exceeding 60% . These advancements laid the groundwork for the ligand’s commercialization and large-scale application in catalysis.

Grignard Reagent-Based Synthesis

Procedure and Mechanism

The Grignard route, as detailed in patents by Tooze et al., begins with the activation of magnesium metal using iodine in tetrahydrofuran (THF) . α,α’-Dichloro-o-xylene is then added to form a diGrignard intermediate (Figure 1), which reacts with two equivalents of di-tert-butylchlorophosphine (tBu₂PCl) under reflux . The reaction proceeds via nucleophilic substitution, where the Grignard reagent displaces chloride from tBu₂PCl, yielding 1,2-DTBPMB after aqueous workup.

Key Conditions :

-

Solvent: THF

-

Temperature: Reflux (65–67°C)

-

Reaction Time: 8 hours

Challenges and Optimizations

Early attempts using α,α’-dibromo-o-xylene resulted in poor diGrignard formation (15% yield), necessitating a switch to the dichloro derivative . Excess tBu₂PCl (8:1 ratio relative to diGrignard) improved yields to 62%, while rigorous exclusion of moisture and oxygen prevented phosphine oxidation .

Organolithium-Mediated Synthesis

Modern Synthetic Approach

A 2002 patent by Mitsubishi Chemicals outlined a streamlined method starting from o-xylene . Treatment with n-butyllithium (n-BuLi) in the presence of sodium tert-butoxide and N,N,N’,N’-tetramethylethylenediamine (TMEDA) generates a dilithium intermediate, which reacts with tBu₂PCl in pentane (Figure 2) .

Key Conditions :

Advantages Over Grignard Method

This route eliminates the need for hazardous PHtBu₂ and simplifies purification by avoiding THF-induced side reactions. The use of TMEDA stabilizes the organolithium species, enhancing reactivity and selectivity .

Comparative Analysis of Synthetic Routes

Table 1 summarizes the critical parameters of the two primary methods:

| Parameter | Grignard Method | Organolithium Method |

|---|---|---|

| Starting Material | α,α’-Dichloro-o-xylene | o-Xylene |

| Phosphine Source | tBu₂PCl | tBu₂PCl |

| Solvent | THF | Heptane/pentane |

| Yield | 55–62% | 84.6% |

| Key Advantage | Scalability | Safety and simplicity |

| Limitation | Moisture sensitivity | TMEDA cost |

The organolithium method offers superior yields and operational safety, making it the preferred route for industrial-scale production .

Catalytic and Mechanistic Insights

Role of Steric and Electronic Effects

The tert-butyl groups on phosphorus create a bulky environment that stabilizes palladium complexes during catalysis. Computational studies indicate that the ligand’s bite angle (103–104°) optimizes reductive elimination rates, critical for high turnover frequencies in carbonylation reactions .

Stability and Recyclability

1,2-DTBPMB exhibits exceptional stability under harsh conditions (70–120°C, 50 bar CO), enabling >1 million turnovers in the Alpha process . Recycling methods, such as acid washing to remove palladium residues, further enhance its practicality .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(phosphino)benzene undergoes various chemical reactions, including:

Oxidation: The phosphino groups can be oxidized to form phosphine oxides.

Substitution: The compound can undergo nucleophilic substitution reactions with alkyl halides to form quaternary phosphonium salts.

Coordination: As a bidentate ligand, it can coordinate with transition metals to form stable complexes.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other strong oxidizing agents.

Substitution: Alkyl halides in the presence of a base.

Coordination: Transition metal salts in an inert atmosphere.

Major Products

Phosphine Oxides: Formed from oxidation reactions.

Quaternary Phosphonium Salts: Formed from nucleophilic substitution reactions.

Metal Complexes: Formed from coordination reactions with transition metals.

Scientific Research Applications

1,2-Bis(phosphino)benzene has numerous applications in scientific research:

Catalysis: It is widely used as a ligand in homogeneous catalysis.

Synthesis of Luminescent Materials: The compound can chelate copper(I) halides, forming complexes with interesting luminescent properties, potentially useful in the development of light-emitting devices.

N-Formylation of Amines: It forms complexes with copper that act as efficient catalysts for the formylation of various amines.

Mechanism of Action

The mechanism of action of 1,2-bis(phosphino)benzene primarily involves its role as a ligand in coordination chemistry. The phosphino groups donate electron pairs to the central metal atom, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as carbon-carbon bond formation, hydrogenation, and oxidation . The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

1,2-Bis(diphenylphosphino)ethane (DPPE)

Structural and Functional Differences :

- Molecular Formula: C₂₆H₂₄P₂ (vs. C₃₀H₂₄P₂ for 1,2-bis(diphenylphosphino)benzene) .

- Backbone Flexibility: DPPE has an ethane backbone, providing greater conformational flexibility compared to the rigid benzene ring in 1,2-bis(diphenylphosphino)benzene. This flexibility influences metal-ligand bond angles and catalytic activity .

- Applications : DPPE (CAS: 1663-45-2) is used in nickel- and palladium-catalyzed cross-coupling reactions. Its lower steric bulk compared to benzene-backbone ligands allows for faster substrate insertion in catalytic cycles .

- Physical Properties : Melting point 138–142°C, purity ≥98%, and higher water insolubility .

1,2-Bis(dimethylphosphino)ethane (DMPE)

Electronic and Steric Profile :

- Molecular Formula : C₆H₁₆P₂ (CAS: 23936-60-9), with smaller methyl substituents, reducing steric hindrance compared to phenyl groups .

- Coordination Behavior : The electron-donating methyl groups increase electron density at the metal center, favoring reductive elimination steps in catalysis. However, its lower air stability limits practical use .

- Hazards: Limited toxicity data, but its simpler structure may reduce respiratory risks compared to arylphosphines .

1,2-Bis(di-tert-butylphosphinomethyl)benzene

Steric Effects and Stability :

- Molecular Formula: C₂₄H₄₄P₂ (CAS: 121954-50-5) or C₂₆H₄₀P₂ (discrepancy noted in sources ).

- Substituents : Bulky tert-butyl groups create high steric hindrance, preventing undesired side reactions in catalysis. This ligand is air-stable and used in palladium-catalyzed C–N bond formation .

- Solubility: Insoluble in water but soluble in chloroform and ether, making it suitable for non-polar reaction media .

Chiral Bis(phosphino) Ligands

Asymmetric Catalysis :

- Example: (+)-1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene (CAS: 136779-28-7, molecular weight: 362.47) .

- Applications: These ligands enable enantioselective hydrogenation and hydroformylation due to their chiral phospholane groups. Their selectivity outperforms non-chiral analogs like 1,2-bis(diphenylphosphino)benzene in asymmetric synthesis .

Biological Activity

1,2-Bis(phosphino)benzene, also known as 1,2-bis(diphenylphosphino)benzene (dppb), is a bidentate phosphine ligand that has garnered attention for its role in catalysis and its biological activity. This compound features two phosphine groups attached to a benzene ring, which enhances its coordination properties with transition metals. This article explores the biological activity of this compound, highlighting its cytotoxic effects, potential therapeutic applications, and relevant research findings.

1,2-Bis(diphenylphosphino)benzene has the following chemical properties:

- Molecular Formula : CHP

- Molecular Weight : 446.46 g/mol

- Solubility : Poorly soluble in water; high lipophilicity indicated by log P values ranging from 4.47 to 8.92 .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its cytotoxicity against various cancer cell lines. The compound exhibits moderate cytotoxic activity against P388 leukemia cells and murine B16 melanoma cells .

Cytotoxicity Studies

A summary of cytotoxicity studies is presented in Table 1.

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| P388 Leukemia | Moderate | Csákÿ et al., 2011 |

| B16 Melanoma | Moderate | Csákÿ et al., 2011 |

| Other Cancer Lines | Varies | Various studies |

These findings suggest that dppb may have potential as an anticancer agent, although further studies are necessary to elucidate the mechanisms of action and optimize efficacy.

The mechanism through which this compound exerts its cytotoxic effects is not fully understood but may involve the following pathways:

- Metal Complex Formation : Dppb forms stable complexes with transition metals, which can enhance the reactivity and selectivity of these metal complexes in biological systems.

- Inhibition of Key Enzymes : Some studies suggest that phosphine ligands can inhibit enzymes involved in cancer cell proliferation and survival.

Case Studies

Several case studies have explored the application of this compound in catalysis and its implications for biological systems:

- Palladium-Catalyzed Reactions : Dppb has been utilized as a ligand in palladium-catalyzed reactions, demonstrating high selectivity and efficiency. Its application in carbonylation reactions has been particularly noteworthy .

- Anticancer Activity : A study reported that dppb complexes showed enhanced cytotoxicity compared to their free ligand counterparts against various cancer cell lines .

- Photophysical Properties : Research into silver complexes containing dppb revealed interesting photophysical properties that could be leveraged for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic methods for preparing 1,2-Bis(diphenylphosphino)benzene, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via coupling reactions using diphenylphosphine precursors under inert atmospheres (e.g., nitrogen/argon) to prevent oxidation. A common approach involves reacting 1,2-dibromobenzene with diphenylphosphine in the presence of a strong base like NaH or LiHMDS. Purification is achieved through recrystallization from toluene/hexane mixtures, yielding >98% purity (HPLC) . Monitoring reaction progress via P NMR can identify intermediate phosphine oxides, which must be minimized to ensure ligand efficacy in catalysis.

Q. What characterization techniques are critical for confirming the structure of 1,2-Bis(diphenylphosphino)benzene?

- Methodological Answer : Key techniques include:

- P NMR spectroscopy : A singlet near δ -15 ppm confirms the absence of oxidized phosphine species (e.g., phosphine oxides, which appear at δ +20–30 ppm).

- X-ray crystallography : Resolves the ligand’s bite angle (∼85–90°) and confirms the planar coordination geometry .

- Elemental analysis : Validates the molecular formula (CHP) and purity .

Q. How should 1,2-Bis(diphenylphosphino)benzene be stored to maintain stability, and what are its decomposition pathways?

- Methodological Answer : Store under inert gas (argon) at room temperature, shielded from light and moisture. Decomposition occurs via oxidation to phosphine oxides (detectable by P NMR) or reaction with strong acids/bases. Hazardous decomposition products include phosphorus oxides and CO under combustion .

Advanced Research Questions

Q. How does 1,2-Bis(diphenylphosphino)benzene compare to analogous ligands (e.g., dppe, BINAP) in stabilizing transition-metal complexes for asymmetric catalysis?

- Methodological Answer : The ligand’s rigid benzene backbone and moderate bite angle favor square-planar geometries in Pd(II) or Pt(II) complexes, enhancing enantioselectivity in cross-coupling reactions. Compared to dppe (ethane backbone, flexible bite angle ~72°), it provides greater steric control but lower electron-donating capacity. Contrast with BINAP’s axial chirality for enantiomeric differentiation .

Q. What strategies mitigate air sensitivity in reactions involving 1,2-Bis(diphenylphosphino)benzene?

- Methodological Answer : Use Schlenk-line techniques or gloveboxes for handling. Pre-purify solvents (e.g., THF, toluene) via sparging with inert gas and drying over molecular sieves. Add reducing agents (e.g., Na/benzophenone) to scavenge trace oxygen. Monitor reactions in real-time using P NMR to detect oxidation .

Q. How can computational methods (e.g., DFT) predict the reactivity of 1,2-Bis(diphenylphosphino)benzene in novel catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations model metal-ligand bond strengths, frontier molecular orbitals (HOMO/LUMO), and transition states. For example, electron-withdrawing substituents on the benzene ring lower the ligand’s HOMO energy, altering oxidative addition rates in Pd-catalyzed couplings .

Q. Data Contradictions and Validation

- Molecular Weight Discrepancies : reports a molecular weight of 446.46 g/mol (CHP), while lists a related compound (CAS 80510-04-9) with unspecified substitutions. Validate via elemental analysis and HRMS for precise confirmation .

- Safety Protocols : (TCI America) and (Combi-Blocks) agree on inert-atmosphere handling but differ slightly in emergency contact procedures. Prioritize institutional safety guidelines over supplier-specific protocols.

Properties

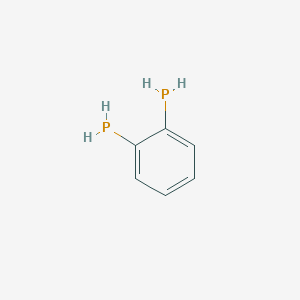

IUPAC Name |

(2-phosphanylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8P2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFDVEXWZZOMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)P)P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402181 | |

| Record name | 1,2-Phenylenebisphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80510-04-9 | |

| Record name | 1,2-Phenylenebisphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(phosphino)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.